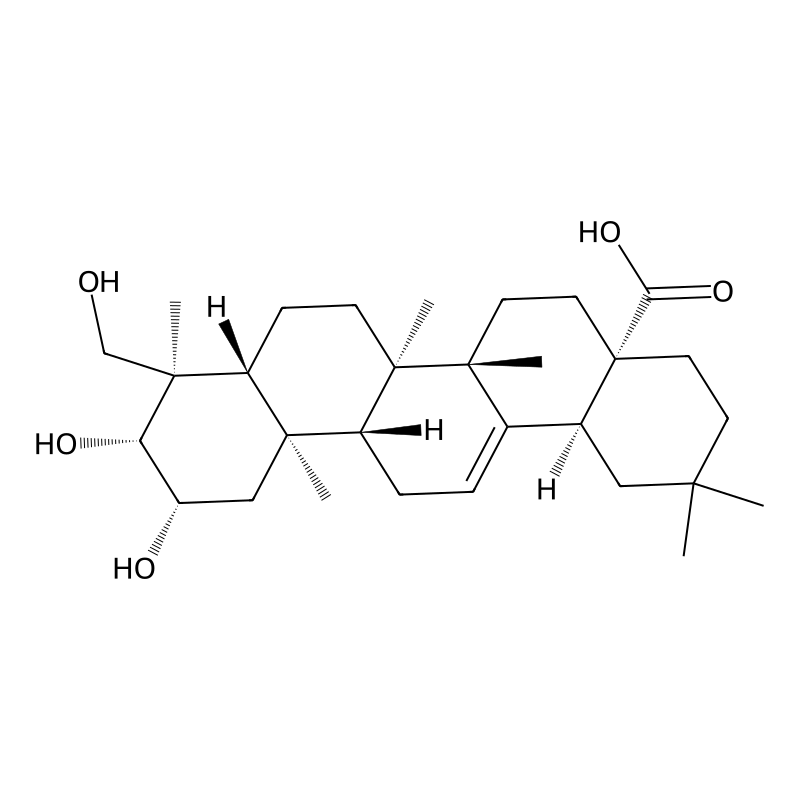

Bayogenin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Technical Guide: Bayogenin in Grindelia Species - Phytochemistry and Pharmacological Potential for Drug Development

Executive Summary

Grindelia species represent a promising source of bioactive compounds with significant therapeutic potential, particularly bayogenin, a triterpenoid sapogenin identified in several Grindelia species. This technical guide provides a comprehensive analysis of the phytochemical constituents and biological activities of Grindelia species, with emphasis on this compound content and pharmacological properties. The data compiled from recent scientific investigations demonstrate that Grindelia extracts and isolated compounds exhibit significant anti-inflammatory effects through modulation of respiratory epithelium and immune cell functions, alongside antimicrobial properties against respiratory pathogens. This profile supports the traditional use of Grindelia in treating respiratory conditions and provides a scientific basis for its potential application in modern drug development programs. Researchers will find detailed experimental protocols, quantitative compositional data, and mechanistic insights to facilitate further investigation of this valuable genus.

This compound Discovery in Grindelia Species

Botanical Sources and Identification

This compound has been confirmed as a constituent in multiple Grindelia species through rigorous phytochemical analysis. The initial discovery was reported in a 1990 phytochemical study that identified this compound as one of several triterpenoid sapogenins in Grindelia species. The research employed comprehensive chromatographic and spectroscopic techniques to isolate and characterize the sapogenin constituents from Grindelia plant material [1].

Table: this compound-Containing Grindelia Species

| Species | Plant Part Analyzed | This compound Abundance | Identification Method |

|---|---|---|---|

| Grindelia robusta | Aerial parts | Minor component | TLC, NMR, MS |

| Grindelia lanceolata | Aerial parts | Minor component | TLC, NMR, MS |

| Grindelia squarrosa | Aerial parts | Minor component | TLC, NMR, MS |

The study revealed that This compound exists as a minor sapogenin component in Grindelia species, with the principal sapogenin identified as a novel natural product named grindeliasapogenin D (2β,3β,16α,23-tetrahydroxyoleanan-28,13β-olide). Additional sapogenins present included oleanolic acid, a well-known triterpenoid compound with documented pharmacological activities [1].

The saponin fraction containing these sapogenins demonstrated strong haemolytic activity, a characteristic property of saponin compounds. Interestingly, the research concluded that the antibiotic potency of Grindelia crude drugs is not associated with the saponin fraction but appears to be primarily attributable to the resin fraction of the plant [1].

Comprehensive Chemical Composition of Grindelia Species

Essential Oil Profiles

Grindelia species contain complex essential oil mixtures characterized by significant qualitative and quantitative variation depending on species, geographical location, and plant part extracted. Recent comprehensive analyses of Grindelia squarrosa from different North American regions have provided detailed compositional profiles:

Table: Essential Oil Composition of Grindelia squarrosa from Different Geographical Sources

| Compound | Montana Sample (%) [2] | Idaho Sample (%) [3] | Enantiomeric Distribution [2] [3] |

|---|---|---|---|

| α-Pinene | 23.2-24.7 | 21.9 | 100% (-)-α-pinene |

| Limonene | 14.7-17.1 | 17.1 | 94-96% (+)-limonene |

| Borneol | 16.6-23.4 | 6.5 | 100% (-)-borneol |

| Terpinolene | 1.7-2.0 | 10.6 | Not specified |

| β-Pinene | 3.8-4.0 | 4.2 | 78-89% (-)-β-pinene |

| Bornyl acetate | 3.0-5.1 | 3.3 | Not specified |

| p-Cymen-8-ol | 5.8-6.1 | 0.2 | Not specified |

The enantiomeric purity of specific monoterpenoids appears consistent across geographical sources, suggesting possible chemotaxonomic significance and potential implications for biological activity, as enantiomeric form can significantly influence pharmacological properties [2] [3].

Key Bioactive Compounds

Beyond the essential oil components, Grindelia species contain several structurally diverse bioactive compounds with demonstrated pharmacological activities:

Table: Key Bioactive Compounds in Grindelia Species

| Compound Class | Specific Compounds | Reported Biological Activities |

|---|---|---|

| Diterpene acids | Grindelic acid, 6-oxygrindelic acid, 17-hydroxygrindelic acid | Anti-inflammatory, modulation of respiratory epithelium functions [4] |

| Flavonoids | Various methylated flavonoids | Anti-inflammatory activity [5] |

| Phenolic acids | Multiple phenolic acids | Antioxidant potential [5] |

| Triterpenoid sapogenins | This compound, grindeliasapogenin D, oleanolic acid | Haemolytic activity [1] |

| Polyacetylenes | Not fully characterized | Potential antimicrobial effects [5] |

The chemical diversity of Grindelia constituents provides a broad foundation for pharmacological activity and suggests potential synergistic interactions between compound classes that warrant further investigation.

Experimental Protocols for Grindelia Compound Analysis

Plant Material Extraction and Isolation

Standardized extraction protocols are essential for reproducible research on Grindelia phytochemicals. The following methods have been employed in recent scientific investigations:

Essential Oil Extraction: Air-dried plant material (leaves, flowers, or aerial parts) is subjected to hydrodistillation using a Clevenger-type apparatus following conditions accepted by the European Pharmacopoeia to avoid artifacts. Typical distillation times range from 2-4 hours, with yields calculated based on the amount of air-dried plant material used (typically 0.2-1.9%). Stock solutions are prepared in DMSO (10 mg/mL) for biological evaluation or n-hexane (10% w/v) for gas chromatographic analysis [2] [6].

Ethanol Extraction for Bioactive Compounds: Air-dried plant material (5g) is extracted with 60% ethanol (v/v, 1:10) in a water bath at 70°C for 1 hour, repeated three times. Combined extracts are filtered, ethanol is evaporated under reduced pressure, and the water residue is lyophilized to obtain a dry extract [4].

Saponin Fraction Isolation: The ethanolic extract is fractionated to isolate saponins using chromatographic methods. The saponin fraction is detected after TLC separation by characteristic color reactions and Rf values, as well as haemolytic activity on blood agar. Sapogenins are obtained after acid hydrolysis of the saponin fraction [1].

Compound Identification and Characterization

Advanced analytical techniques are required for comprehensive characterization of Grindelia constituents:

Gas Chromatographic Analysis: GC-MS analysis is performed using a standardized system (e.g., Agilent 5975 GC-MSD) with a polar capillary column (e.g., Agilent Innowax FSC column, 60 m × 0.25 mm, 0.25 μm film thickness). The GC oven temperature is programmed from 60°C (hold 10 min) to 220°C at 4°C/min (hold 10 min), then to 240°C at 1°C/min. Helium is used as carrier gas at 0.8 mL/min. Mass spectra are monitored at 70 eV with a mass range of m/z 35-350 [2].

Chiral GC Analysis: Enantiomeric distributions are determined using a β-cyclodextrin-based chiral stationary phase column (e.g., Cyclosil-B, 30 m × 0.25 mm, 0.25 μm film thickness) with helium as carrier gas (1.0 mL/min). The oven temperature is held at 50°C for 1 min, increased to 220°C at 2°C/min [3].

UHPLC-DAD-ESI-MSn Analysis: Phytochemical characterization is performed using UHPLC-3000 RS system with DAD detection and an ion trap mass spectrometer with ESI interface. Separation is achieved on a Zorbax SB-C18 column (150 × 2.1 mm, 1.9 μm) with a gradient of 0.1% HCOOH in water (A) and 0.1% HCOOH in MeCN (B): 0-60 min 5-100% B. Mass scan ranges from 100 to 2,200 m/z in both negative and positive ion modes [4].

Structure Elucidation of Sapogenins: Isolated sapogenins are characterized by mass spectrometry, 1H-NMR, 13C-NMR, IR, and UV spectral analysis. The structure of grindeliasapogenin D was established as 2β,3β,16α,23-tetrahydroxyoleanan-28,13β-olide through comprehensive spectral analysis [1].

Biological Activity Assessment Protocols

Anti-inflammatory Activity Evaluation

Multiple experimental approaches have been employed to evaluate the anti-inflammatory properties of Grindelia extracts and compounds:

Neutrophil Activation Assays: Human neutrophils are isolated from whole blood using Histopaque 1077 gradient centrifugation. For calcium flux measurement, neutrophils are loaded with Fluo-4AM (2 μM) in HBSS without Ca2+ and Mg2+ (HBSS-) for 30 min at 30°C. Cells are then treated with essential oils or compounds, and intracellular Ca2+ ([Ca2+]i) is measured using a fluorometer with excitation at 485 nm and emission at 535 nm. For inhibition assays, neutrophils are pretreated with compounds prior to activation with the N-formyl peptide receptor 1 (FPR1) agonist fMLF (1 μM) or FPR2 agonist WKYMVM (1 μM) [2].

Chemotaxis Assay: Neutrophil chemotaxis is measured using a 48-well microchemotaxis chamber. fMLF (1 μM) is placed in the lower wells, and neutrophil suspension (5 × 10^5 cells/mL) with or without test compounds is placed in the upper wells. The chamber is incubated for 55 min at 37°C in 5% CO2, after which the membrane is fixed, stained, and migrated cells counted in five high-power fields per well [2].

Respiratory Epithelium Models: Normal Human Bronchial Epithelial Cells (NHBE) and Primary Human Nasal Epithelial Cells (HNEpC) are cultured in specialized growth media. For inflammation studies, cells are stimulated with LPS (1 μg/mL) from Escherichia coli 0,111:B4 with or without pretreatment with Grindelia extracts or compounds. Expression of surface receptors (TLR-4) and adhesion molecules (ICAM-1, VCAM-1, E-selectin) is analyzed by flow cytometry. Cytokine production (IL-8, TNF-α, IL-1β, IL-6) is measured using quantitative ELISA [4].

Antimicrobial Activity Assessment

Standardized antimicrobial assays have been used to evaluate Grindelia components against respiratory and dermal pathogens:

Minimum Inhibitory Concentration (MIC) Determination: Antimicrobial activity is assessed by the serial dilution method according to CLSI guidelines. Test compounds are dissolved in appropriate solvents and serially diluted in broth media in 96-well plates. Bacterial suspensions are prepared to approximately 5 × 10^5 CFU/mL and added to each well. Plates are incubated at 37°C for 24 hours, and MIC values are determined as the lowest concentration completely inhibiting visible growth [3] [4].

Disc-Diffusion Method: For initial screening, the standard disc-diffusion method is employed. Bacterial lawns are prepared on Mueller-Hinton agar, and filter paper discs impregnated with test compounds are placed on the inoculated surface. Plates are incubated at 37°C for 24 hours, and zones of inhibition are measured [4].

Mechanisms of Action and Signaling Pathways

Anti-inflammatory Signaling Pathways

Grindelia extracts and compounds modulate multiple inflammatory pathways based on recent mechanistic studies:

Grindelia modulates LPS-induced inflammatory signaling in respiratory epithelium

The anti-inflammatory effects of Grindelia squarrosa extract (GSE) and its components involve multipoint intervention in the inflammatory cascade:

TLR4 Expression Modulation: GSE treatment significantly decreases TLR-4 expression on respiratory epithelial cells, reducing recognition of bacterial LPS and subsequent initiation of inflammatory signaling [4].

NF-κB Pathway Inhibition: GSE reduces p65 NF-κB concentration in the nucleus of LPS-stimulated epithelial cells, limiting transcription of pro-inflammatory genes [4].

Cytokine Production Suppression: GSE and grindelic acid (GA) inhibit synthesis of key pro-inflammatory cytokines (IL-8, TNF-α, IL-1β, and IL-6) in both nasal and bronchial epithelium models [4].

Adhesion Molecule Regulation: GSE slightly modulates ICAM-1 expression, affecting macrophage attachment to respiratory epithelium and potentially limiting inflammatory cell infiltration [4].

Neutrophil Function Modulation

(-)-Borneol and other Grindelia essential oil components demonstrate complex effects on human neutrophil activity:

Dual-phase modulation of neutrophil function by Grindelia components

The biphasic effect on neutrophil function represents a sophisticated immunomodulatory mechanism:

Initial Calcium Flux Activation: Grindelia essential oils and (-)-borneol activate human neutrophils, resulting in increased intracellular calcium ([Ca2+]i) with EC50 values of 19.4-22.3 μg/mL for essential oils and 28.7 μM for (-)-borneol [2].

Receptor Desensitization: Pretreatment with Grindelia essential oils or (-)-borneol inhibits subsequent neutrophil activation by formyl peptide receptor agonists (fMLF, WKYMVM), suggesting receptor desensitization or downstream signaling modulation [2].

Chemotaxis Inhibition: Grindelia leaf and flower essential oils, as well as (-)-borneol, inhibit fMLF-induced chemotaxis of human neutrophils with IC50 values of 4.1 ± 0.8 μg/mL, 5.0 ± 1.6 μg/mL, and 5.8 ± 1.4 μM, respectively [2].

Macrophage Function Modulation: G. squarrosa extract stimulates anti-inflammatory functions of macrophages by inducing TGF-β release and IL-10 receptor surface expression, promoting resolution of inflammation [4].

Conclusion and Research Perspectives

The comprehensive phytochemical profile of Grindelia species, including the presence of this compound as a triterpenoid sapogenin, along with diverse essential oils, diterpenes, and flavonoids, provides a solid foundation for their documented pharmacological effects. The mechanistic studies summarized in this guide demonstrate that Grindelia extracts and specific isolated compounds modulate multiple targets in inflammatory processes, particularly in respiratory system models.

The traditional use of Grindelia species for respiratory conditions is strongly supported by modern pharmacological investigations showing anti-inflammatory effects on respiratory epithelium, modulation of neutrophil and macrophage functions, and antimicrobial activity against respiratory pathogens. However, further research is needed to fully characterize the structure-activity relationships of individual compounds, potential synergistic effects in complex extracts, and in vivo efficacy in relevant disease models.

References

- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 2. Borneol, a Major Component of Essential Oils Extracted from ... [pmc.ncbi.nlm.nih.gov]

- 3. Essential Oil Composition of Grindelia squarrosa from ... [mdpi.com]

- 4. Grindelia squarrosa Extract and Grindelic Acid Modulate ... [frontiersin.org]

- 5. Grindelia sp. Willd. – Grindelie, Gummikraut ... - Thieme Connect [thieme-connect.com]

- 6. Composition and Biological Activity of the Essential Oils ... [mdpi.com]

Experimental Protocols for Research

For researchers aiming to isolate and study bayogenin and related compounds, here are detailed methodologies from the literature.

General Workflow for Sapogenin Analysis: A study on sapogenins from various plants outlines a robust protocol [1]:

- Hydrolysis: Perform acid hydrolysis of plant material using hydrochloric or sulfuric acid at various concentrations and temperature gradients.

- Extraction: Extract the hydrolysate using an organic solvent like chloroform.

- Purification: Purify the extract using a C18 solid-phase extraction (SPE) column. Using OASIS MCX columns is reported to yield lower recoveries (29-45%) compared to C18.

- Analysis: Conduct quantification using Ultra-High-Performance Liquid Chromatography (UHPLC) with an Evaporative Light-Scattering Detector (ELSD). For higher sensitivity, especially with mass spectrometry, Liquid Chromatography coupled with Mass Spectrometry (LC/MS) in Multiple Reaction Monitoring (MRM) mode is recommended.

Isolation of Triterpenoids from Centella asiatica*: While not specific to *Phytolacca, a review on isolating triterpenoids like asiatic acid provides a relevant technical approach [2]:

- Extraction: Use methanol for extraction.

- Chromatography: Employ Reverse-Phase C18 (RP-18) High-Performance Liquid Chromatography (HPLC).

- Mobile Phase: Utilize a gradient system with water (containing 0.1% Trifluoroacetic Acid (TFA)), acetonitrile (0.1% TFA), and methyl tert-butyl ether (0.1% TFA).

- Detection: Monitor the eluent at a UV wavelength of 206 nm. This method achieved excellent recovery rates of 98.39% to 100.02% for the target triterpenoids.

Research Data & Biological Mechanisms

The following table summarizes key quantitative data and specific experimental findings on this compound's activity.

| Activity/Property | Experimental Details / Quantitative Data |

|---|---|

| Anticancer Activity | Cytotoxic against MCF-7, HepG2, and A549 cell lines. Mechanisms: induces apoptosis, generates ROS, disrupts mitochondrial membrane [3]. |

| Anti-inflammatory Activity | Modulates NF-κB pathway. Reduces pro-inflammatory cytokines: TNF-α, IL-6, and IL-1β [3]. |

| Glycogen Phosphorylase Inhibition | Semi-synthesized from oleanolic acid. Shows moderate inhibitory potency with IC₅₀ values in the range of 53-103 μmol/L [4]. |

| Analytical Quantification (in Washnut) | UHPLC-ELSD method used. Hederagenin content: 999.1 ± 6.3 µg/g; Oleanolic acid content: 386.5 ± 27.7 µg/g [1]. |

The diagrams below illustrate the core experimental workflow and the multi-target mechanism of action of this compound based on the gathered research.

Diagram 1: Experimental workflow for the extraction, purification, and analysis of this compound from plant material [1] [2].

Diagram 2: Key signaling pathways and mechanisms of action for this compound, showcasing its multi-target nature [3].

Important Research Considerations

When working with this compound and plant material like Phytolacca, please note:

- Toxicity of Source Material: Plants of the Phytolacca (pokeweed) genus are known to be toxic [5]. Proper safety protocols are essential for handling raw plant material.

- Compound Variability: The concentration of this compound can vary significantly based on the plant part used, its growth stage, and environmental conditions.

References

- 1. Separation and Quantification of Selected Sapogenins ... [mdpi.com]

- 2. A concise review on bioactive pentacyclic triterpenoids of ... [link.springer.com]

- 3. This compound: A Rare Triterpenoid Saponin with Anti- ... [linkedin.com]

- 4. | CAS:6989-24-8 | Triterpenoids | Manufacturer BioCrick this compound [biocrick.com]

- 5. Phytolacca americana - L. [pfaf.org]

Biological Activities and Experimental Data

Bayogenin and its saponin derivatives exhibit a range of biological activities. The following table summarizes key quantitative findings from recent studies.

| Compound | Biological Activity | Experimental Model / Assay | Key Findings / Quantitative Data |

|---|---|---|---|

| This compound 3-O-cellobioside | Antifungal [1] | Rice blast fungus (Pyricularia oryzae) | Level in infected rice directly correlated with blast resistance; inhibited spore germination and appressorium formation [1]. |

| This compound (aglycone) | Glycogen Phosphorylase Inhibition [2] | In vitro enzyme assay (Rabbit muscle glycogen phosphorylase a) | IC₅₀ = 68 μM [2]. |

| This compound (aglycone) | Anticancer (Binding Affinity) [3] | In-silico molecular docking vs. Triple-Negative Breast Cancer (TNBC) targets | Strong binding to BRCA2 (-9.3 kcal/mol) and PALB2 (-8.7 kcal/mol); surpassed control drug Olaparib [3]. |

| This compound 3-O-β-D-glucopyranoside | Anti-inflammatory [4] | Isolated from Polygala japonica | Reported to possess anti-inflammatory activities [4]. |

Detailed Experimental Protocols

For researchers looking to replicate or understand the key studies, here is a summary of the methodologies used.

Protocol 1: Antifungal Activity of this compound 3-O-Cellobioside in Rice [1]

This study investigated the role of this compound 3-O-cellobioside in rice resistance to blast fungus.

- Plant Material & Infection: Six rice cultivars (susceptible: CO39, NPB, LTH; resistant: Pi-gm, Pi-4b, Pi-b) were spray-inoculated with conidia of P. oryzae (strain Guy11). Mock controls were treated with water.

- Metabolite Extraction: Leaf tissues were harvested at 12 hours post-inoculation (hpi). Metabolites were extracted using methanol and analyzed with UPLC-TOF mass spectrometry.

- Data Analysis: A robust filtering system was used to identify disease-relevant metabolites. Fungal metabolites (from mycelium, conidia, and appressoria) were profiled separately and used to exclude non-plant compounds from the analysis.

- Antifungal Assay: Crude leaf extracts from pre-inoculated resistant rice seedlings were used to prepare spore suspensions. Appressorium formation was assessed in vitro on hydrophobic coverslips.

Protocol 2: In-Silico Evaluation of this compound for Anticancer Potential [3]

This computational study screened this compound against targets in Triple-Negative Breast Cancer (TNBC).

- Ligand & Protein Preparation: The 3D structure of this compound was retrieved from PubChem and energy-minimized. Protein structures (BRCA2, PALB2, etc.) were obtained from the Protein Data Bank (PDB). Water molecules and heteroatoms were removed, and Kollman charges were added.

- Active Site Prediction & Docking: The ProteinPlus webserver predicted protein active sites. Molecular docking was performed using AutoDockTools 4.2.6, with grid boxes set to encompass the binding pockets.

- Validation & Dynamics: The docking protocol was validated by self-docking. The stability of the this compound-protein complexes was further confirmed through 200 ns molecular dynamics simulations, analyzing root mean square deviation (RMSD) and hydrogen bonding.

Mechanism of Action and Signaling Pathways

The research suggests this compound and its derivatives exert effects through multiple pathways. The diagram below illustrates the key mechanisms reported in the literature.

The collective data positions this compound as a promising multi-target agent.

- For Antifungal Development: this compound 3-O-cellobioside is a strong candidate for sustainable crop protection, particularly against the devastating rice blast disease [1].

- For Drug Discovery: The this compound aglycone shows potential as a lead compound for anticancer therapy, especially for hard-to-treat cancers like TNBC, given its strong computational binding to key DNA repair proteins [3]. Its anti-inflammatory and metabolic effects also warrant further investigation [2] [5].

References

- 1. This compound 3‐O‐cellobioside confers non‐cultivar‐specific ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Glycogen Phosphorylase Inhibitor [medchemexpress.com]

- 3. Indian medicinal phytocompounds for targeting apoptosis and ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound 3-O-β-D-glucopyranoside [medchemexpress.com]

- 5. This compound: A Rare Triterpenoid Saponin with Anti- ... [linkedin.com]

Biological Activities & Potential Applications

Research has uncovered several key biological activities of Bayogenin, suggesting potential for therapeutic and agricultural applications.

| Activity | Experimental Context | Key Findings / Potential Application |

|---|---|---|

| Glycogen Phosphorylase Inhibition [1] | In vitro assay with rabbit muscle glycogen phosphorylase a (RMGPa). | Inhibits glycogen phosphorylase (IC₅₀ = 68 µM), suggesting potential for managing blood glucose levels [1]. |

| Anticancer Potential [2] | Computational study (molecular docking & dynamics) on Triple-Negative Breast Cancer (TNBC) targets. | Shows strong binding affinity to BRCA2 (-9.3 kcal/mol) and PALB2 (-8.7 kcal/mol), outperforming the drug Olaparib. Suggests potential for multi-targeted TNBC therapy [2]. |

| Plant Defense Elicitor [3] | Metabolomic study on rice cultivars infected with blast fungus (Pyricularia oryzae). | The glycoside This compound 3-O-cellobioside accumulates in resistant rice plants. Higher levels correlate with blast resistance, inhibiting fungal germination and appressorium formation [3]. |

| Cyclooxygenase-2 (COX-2) Inhibition [1] | In vitro assay using human recombinant COX-2 expressed in Sf21 cells. | Exhibits moderate inhibitory activity (IC₅₀ > 40 µM) in decreasing PGE2 formation [1]. |

Experimental Protocols from Key Studies

For researchers looking to explore this compound further, here are summaries of the key methodologies from the cited literature.

Assessing Anti-Fungal Activity in Plants [3]

This protocol describes how the antifungal activity of this compound 3-O-cellobioside was inferred through bioassays.

- Plant Material & Infection: Six rice cultivars (susceptible and resistant to blast fungus) were spray-inoculated with a conidial suspension of P. oryzae (strain Guy11).

- Metabolite Extraction: Leaf tissues from inoculated and non-inoculated control plants were harvested and metabolites were extracted using methanol.

- Metabolomic Analysis: Extracts were analyzed using UPLC-TOF-MS (Ultra-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry).

- Data Filtering & Identification: A filtering system was used to identify disease-relevant metabolites. Fungal metabolites were excluded by analyzing the metabolome of P. oryzae at different growth stages.

- Anti-fungal Bioassay: Crude leaf extracts from pre-inoculated plants were used to prepare spore suspensions. The inhibition of spore germination and appressorium formation was assessed on hydrophobic coverslips.

Computational Screening for Anti-Cancer Activity [2]

This in-silico study details the process of identifying this compound as a potential anti-cancer agent.

- Ligand Retrieval & Preparation: 300 phytochemicals were sourced from the IMPPAT 2.0 database of Indian medicinal plants. Structures were minimized using the MMFF94 force field.

- ADMET Prediction: The library was filtered using SwissADME and Protox-II web tools to assess pharmacokinetics and toxicity, narrowing the list to 83 favorable candidates.

- Protein Target Selection: High-penetrance and apoptotic proteins implicated in TNBC (e.g., BRCA1, BRCA2, PALB2, BAX) were selected. Their 3D structures were retrieved from the Protein Data Bank (PDB).

- Molecular Docking: Binding affinities of the phytochemicals to the protein targets were calculated using AutoDockTools. The binding sites were predicted using the ProteinPlus webserver.

- Validation: Molecular dynamics simulations were run for 200 ns to confirm the stability of the protein-ligand complexes.

Research Workflow and Mechanism Diagram

The following diagram illustrates the logical workflow for evaluating this compound's potential, integrating the key experimental approaches discussed:

Research pathways for investigating this compound's biological activities.

Future Research Directions

The existing data on this compound is promising but preliminary. Key areas for future research include:

- Mechanism of Action: Further studies are needed to elucidate the precise molecular pathways through which this compound and its glycosides exert their effects in both plant and mammalian systems.

- In Vivo Validation: The encouraging computational and in vitro results, particularly for cancer therapy, require validation in animal models and eventually clinical trials.

- Synthetic Biology: The role of this compound 3-O-cellobioside in plant defense suggests that engineering saponin expression in cereal crops could be a sustainable disease management strategy [3].

References

Comprehensive Application Notes and Protocols: Bayogenin as a Glycogen Phosphorylase Inhibitor

Introduction to Glycogen Phosphorylase and Therapeutic Significance

Glycogen phosphorylase (GP, EC 2.4.1.1) is a key regulatory enzyme in the glycogenolysis pathway, catalyzing the rate-limiting step of glycogen breakdown to release glucose-1-phosphate monomers. GP exists in multiple tissue-specific isoforms, with the liver isoform (lGP) being particularly crucial for maintaining systemic glucose homeostasis. Under physiological conditions, GP facilitates the phosphorolytic cleavage of α-1,4-glycosidic linkages in glycogen, operating in equilibrium between inactive (GPb) and active (GPa) forms through reversible phosphorylation at serine-14 [1] [2]. The significant homology among isoforms (approximately 80% sequence similarity) presents considerable challenges in developing tissue-specific inhibitors, as unintended inhibition of muscle GP (mGP) can lead to adverse effects including impaired muscle function and glycogen accumulation [1].

The therapeutic interest in GP inhibitors stems primarily from their potential for managing type 2 diabetes mellitus (T2DM), a global metabolic disorder characterized by insulin resistance and chronic hyperglycemia. As the liver contributes approximately 90% of endogenous glucose production through glycogenolysis and gluconeogenesis, hepatic GP represents an attractive target for reducing excessive glucose output in diabetic states [1] [2]. Additionally, emerging research has revealed unexpected neurological benefits of GP inhibition, with recent studies demonstrating that glycogen breakdown inhibition can improve memory formation in aged animal models and promote axonal growth in spinal cord injury models [3] [4]. Bayogenin, a triterpenoid saponin identified as one of the main components of Medicago sativa saponins, has demonstrated moderate GP inhibitory activity, positioning it as a promising candidate for further therapeutic development [5].

This compound Characterization and Relevance

This compound (CAS No. 6989-24-8) is a triterpenoid saponin with a molecular weight of 488.70 g/mol and the molecular formula C₃₀H₄₈O₅. As one of the primary bioactive constituents of Medicago sativa (alfalfa) saponins, it represents a natural product scaffold with modulatory effects on metabolic enzymes [5]. The compound appears as a white to off-white solid at room temperature and requires storage at 4°C in sealed containers protected from moisture and light to maintain stability.

The significance of this compound in pharmacological research stems from its dual status as both a natural product derivative and a glycogen phosphorylase inhibitor with demonstrated enzymatic activity. Initial screening studies revealed that this compound exhibits moderate inhibitory potency against rabbit muscle glycogen phosphorylase a (RMGPa), with a reported IC₅₀ value of 68 μM [5]. This places it in the mid-range of potency among natural product-derived GP inhibitors, less potent than synthetic optimized inhibitors like CP-91149 but with a potentially more favorable natural product safety profile. The natural origin of this compound aligns with current trends in drug discovery that leverage plant-derived scaffolds as starting points for developing therapeutic agents with potentially reduced side-effect profiles compared to purely synthetic compounds [1].

Table 1: Basic Characteristics of this compound

| Property | Description |

|---|---|

| Chemical Name | This compound |

| CAS Number | 6989-24-8 |

| Molecular Formula | C₃₀H₄₈O₅ |

| Molecular Weight | 488.70 g/mol |

| Chemical Structure | Triterpenoid saponin |

| Appearance | White to off-white solid |

| Storage Conditions | 4°C, sealed, protected from moisture and light |

| Natural Source | Medicago sativa (alfalfa) |

| Primary Biological Activity | Glycogen phosphorylase inhibition |

Glycogen Phosphorylase Inhibition Signaling Pathway

The molecular mechanism of glycogen phosphorylase regulation involves a complex interplay between allosteric effectors and covalent modification, creating multiple potential intervention points for inhibitory compounds like this compound. GP exists in an equilibrium between the active R-state (relaxed) and inactive T-state (tense), with transitions between these states modulated by various regulatory molecules and phosphorylation events [2].

The diagram below illustrates the core glycogen phosphorylase regulatory pathway and potential inhibition sites:

Figure 1: Glycogen Phosphorylase Regulatory Pathway and Inhibition Mechanisms

As illustrated, GP activity is regulated through several interdependent mechanisms: phosphorylation/dephosphorylation cycles, allosteric regulation by numerous effectors (AMP, ATP, glucose, glucose-6-phosphate), and direct molecular inhibition by compounds targeting specific binding sites. The enzyme contains multiple regulatory sites beyond the catalytic center, including: the allosteric site (AMP binding site), inhibitor site (caffeine binding site), glycogen storage site, new allosteric site, and quercetin binding site [2]. Natural product inhibitors like this compound may target one or more of these sites, with the inhibitor site being particularly relevant as it accommodates diverse compound classes including flavonoids, styrylchromones, and triterpenoid saponins [1].

The phosphorylation cascade represents a primary regulatory mechanism, with phosphorylase kinase converting GPb to GPa, while protein phosphatase 1 reverses this activation. In the liver, insulin signaling promotes GP dephosphorylation, reducing glucose output, while glucagon signaling has the opposite effect. The complexity of this regulatory network creates multiple intervention points for therapeutic modulation, with different inhibitor classes exploiting distinct aspects of this regulation. Understanding this pathway is essential for contextualizing this compound's mechanism of action and potential therapeutic applications.

Experimental Protocols for Glycogen Phosphorylase Inhibition Assays

Optimized In Vitro GP Inhibition Assay Protocol

The following standardized protocol has been optimized and validated for high-throughput screening of GP inhibitors, incorporating best practices from recent methodological studies [2]. This colorimetric method measures inorganic phosphate release during the glycogen synthesis direction of the GP reaction.

Materials and Reagents:

- Rabbit muscle glycogen phosphorylase a (RMGPa), commercially available (Creative Enzymes)

- HEPES buffer (50 mM, pH 7.2)

- KCl (100 mM)

- MgCl₂ (2.5 mM)

- Glucose-1-phosphate (0.25 mM)

- Glycogen (0.25 mg/mL)

- BIOMOL Green reagent (Enzo Life Sciences) for phosphate detection

- Dimethyl sulfoxide (DMSO) for compound solubilization

- Test compound: this compound (≥95% purity recommended)

- 96-well plates suitable for absorbance readings

Equipment:

- Microplate reader capable of measuring absorbance at 620 nm

- Precision pipettes and multichannel pipettes

- Temperature-controlled incubator or thermal plate reader

- Analytical balance

Procedure:

Enzyme Preparation: Prepare GP enzyme solution in 50 mM HEPES buffer (pH 7.2) at a concentration of 0.38 U/mL.

Compound Preparation: Prepare this compound stock solutions in DMSO with serial dilutions to cover an appropriate concentration range (recommended: 0-200 μM). Maintain final DMSO concentration ≤1% in all assay wells.

Inhibition Reaction:

- Add 50 μL of GP enzyme solution to each well of the 96-well plate

- Add 10 μL of this compound solution (or DMSO control) to appropriate wells

- Incubate for 15 minutes at 37°C to allow enzyme-inhibitor interaction

Reaction Initiation:

- Add 45 μL of substrate mixture containing:

- 50 mM HEPES buffer (pH 7.2)

- 100 mM KCl

- 2.5 mM MgCl₂

- 0.25 mM glucose-1-phosphate

- 0.25 mg/mL glycogen

- Incubate for exactly 30 minutes at 37°C

- Add 45 μL of substrate mixture containing:

Reaction Termination and Detection:

- Add 130 μL of BIOMOL Green reagent to each well

- Incubate for 30 minutes at room temperature (22°C)

- Measure absorbance at 620 nm

Controls:

- Include blank wells (no enzyme) to account for non-enzymatic phosphate release

- Negative controls (DMSO only) to establish 100% enzyme activity

- Positive controls (known GP inhibitors such as CP-91149 or caffeine)

Calculation of Inhibition: Phosphate concentration is determined from a standard curve of known phosphate concentrations. Percent inhibition is calculated as: % Inhibition = [1 - (A₆₂₀(sample) - A₆₂₀(blank)) / (A₆₂₀(control) - A₆₂₀(blank))] × 100

IC₅₀ values are determined by plotting % inhibition versus log inhibitor concentration and fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Experimental Workflow Visualization

The complete experimental procedure for assessing this compound's GP inhibition activity is summarized below:

Figure 2: Experimental Workflow for GP Inhibition Assay

Critical Parameters and Optimization

Several factors significantly impact assay performance and reproducibility:

Enzyme Concentration: The optimized concentration of 0.38 U/mL provides linear reaction kinetics over the 30-minute incubation period while conserving enzyme usage [2].

Substrate Concentrations: The recommended substrate concentrations (0.25 mM glucose-1-phosphate, 0.25 mg/mL glycogen) represent approximate Km values, making the assay sensitive to competitive inhibitors [2].

Temperature Control: Maintaining consistent temperature at 37°C throughout the assay is critical as GP activity is temperature-sensitive.

DMSO Concentration: Final DMSO concentrations above 1% can adversely affect enzyme activity and should be avoided.

Incubation Time: The 15-minute pre-incubation of enzyme with inhibitor is essential for compounds with slow-binding kinetics.

Glucose Effects: For comprehensive characterization, consider testing inhibition at elevated glucose concentrations (5-10 mM), as some GP inhibitors demonstrate enhanced potency under hyperglycemic conditions, potentially reducing hypoglycemia risk [1].

Data Analysis and Comparative Inhibition Profiles

This compound Inhibition Kinetics

Experimental characterization of this compound against rabbit muscle glycogen phosphorylase a (RMGPa) has demonstrated concentration-dependent inhibition with a reported IC₅₀ value of 68 μM [5]. This moderate inhibitory potency positions this compound as a promising scaffold for further structural optimization. The inhibitory profile follows typical sigmoidal concentration-response relationships, with complete inhibition achieved at higher concentrations.

When compared to other established GP inhibitors, this compound demonstrates intermediate potency—less potent than optimized synthetic inhibitors but comparable to many natural product-derived inhibitors. The structural features contributing to this compound's activity include its triterpenoid backbone and specific hydroxylation patterns, which likely facilitate interactions with the inhibitor binding site of GP, potentially through hydrogen bonding with key residues as suggested by molecular docking studies of structurally related compounds [1].

Table 2: Comparative Glycogen Phosphorylase Inhibitor Profiling

| Compound | Class | Reported IC₅₀ (μM) | Assay Conditions | Special Characteristics |

|---|---|---|---|---|

| This compound | Triterpenoid saponin | 68.0 | Rabbit muscle GPa, 37°C | Natural product, moderate potency |

| CP-91149 | Synthetic indole | 0.3-0.7 | Rabbit muscle GPa, 37°C | High potency, novel allosteric site |

| Caffeine | Alkaloid | 110-130 | Rabbit muscle GPa, 37°C | Classic inhibitor site binder |

| Ellagic acid | Polyphenol | 15-25 | Rabbit muscle GPa, 37°C | Natural polyphenol, moderate potency |

| Quercetin | Flavonoid | 4-8 | Rabbit muscle GPa, 37°C | Potent natural inhibitor |

Assay Optimization Parameters

Systematic optimization of the GP inhibition assay has identified critical parameters that significantly impact results reproducibility and compound characterization:

Table 3: Optimized Assay Parameters for GP Inhibition Studies

| Parameter | Optimized Condition | Experimental Range Tested | Impact on Assay Performance |

|---|---|---|---|

| Enzyme Concentration | 0.38 U/mL | 0.19-3.00 U/mL | Higher concentrations reduce sensitivity to inhibitors |

| Glucose-1-phosphate | 0.25 mM | 0-0.50 mM | Near Km for sensitivity to competitive inhibitors |

| Glycogen | 0.25 mg/mL | 0-1.00 mg/mL | Optimized for linear kinetics |

| Temperature | 37°C | 22°C, 30°C, 37°C | Higher temperature increases reaction rate |

| Pre-incubation Time | 15 min | 0-30 min | Essential for slow-binding inhibitors |

| Reaction Time | 30 min | 15-60 min | Balance between signal and linearity |

| pH | 7.2 (HEPES) | 6.8-7.4 | Physiological relevance and enzyme stability |

Data Interpretation Guidelines

Proper interpretation of this compound GP inhibition data requires consideration of several factors:

Enzyme Source Variability: Most literature values, including this compound's IC₅₀ of 68 μM, were obtained using rabbit muscle GP. Results may vary with human recombinant enzymes or liver isoforms.

Glucose Dependence: Some GP inhibitors exhibit increased potency at elevated glucose concentrations. Testing this compound across physiological glucose levels (0-10 mM) is recommended to assess potential glucose-dependent effects [1] [2].

Mechanistic Studies: To elucidate this compound's inhibition mechanism, conduct kinetic analyses varying substrate concentrations. Lineweaver-Burk plots can distinguish competitive, non-competitive, or mixed inhibition patterns.

Selectivity Considerations: While this compound's potency against muscle GP is established, potential isoform selectivity should be investigated using human liver and brain GP isoforms to assess therapeutic potential for diabetes applications.

Therapeutic Implications and Research Applications

The inhibition of glycogen phosphorylase by this compound presents several promising therapeutic applications, particularly in metabolic disease management and neurological conditions. For type 2 diabetes treatment, GP inhibitors offer a liver-targeted approach to reducing excessive hepatic glucose output during fasting and postprandial states. Unlike insulin secretagogues or insulin sensitizers, GP inhibitors directly target the glycogenolysis pathway, potentially offering complementary mechanisms to existing therapies [1] [2]. The natural origin of this compound may confer advantages in terms of safety profile and reduced side effects compared to synthetic agents, though this requires rigorous clinical validation.

Emerging research has revealed unexpected neurological benefits of GP inhibition. Recent studies demonstrate that inhibition of glycogen breakdown can alleviate memory deficits in aged animal models and stimulate neuroplasticity in hippocampal neurons [3]. Additionally, GP inhibition in atrophied skeletal muscles has been shown to improve motor function in spinal cord-injured mice by promoting axonal projections from motor neurons [4]. These findings significantly expand the potential therapeutic applications of this compound beyond metabolic disorders to include age-related cognitive decline and neurological recovery.

From a drug discovery perspective, this compound represents a valuable structural scaffold for medicinal chemistry optimization. The triterpenoid core structure offers multiple sites for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship studies could explore modifications to the hydroxylation pattern, ring system alterations, and side chain optimizations to improve binding affinity and isoform selectivity. Molecular docking studies using available GP crystal structures can guide these rational design efforts by identifying key interactions with the inhibitor binding site [1].

The experimental protocols outlined herein provide a foundation for comprehensive characterization of this compound analogs and facilitate high-throughput screening of natural product libraries for novel GP inhibitors. Standardization of these methods across laboratories will enable more direct comparison of results and accelerate the discovery of improved therapeutic candidates targeting glycogen phosphorylase.

Conclusion

This compound represents a naturally occurring triterpenoid saponin with demonstrated glycogen phosphorylase inhibitory activity, exhibiting an IC₅₀ value of 68 μM against rabbit muscle GP. The optimized experimental protocols presented in this document provide robust, standardized methods for evaluating this compound's GP inhibition activity, with critical parameters including enzyme concentration (0.38 U/mL), substrate levels (0.25 mM glucose-1-phosphate, 0.25 mg/mL glycogen), and temperature (37°C). These methodologies enable accurate characterization of concentration-response relationships and facilitate comparison across different inhibitor compounds.

The therapeutic potential of this compound extends beyond its application in diabetes management to include emerging neurological indications, highlighting the multifunctional nature of glycogen metabolism modulation. Future research directions should include mechanism of action studies to elucidate this compound's precise binding site, isoform selectivity profiling, structural optimization through medicinal chemistry, and in vivo validation of efficacy in disease-relevant models. The standardized protocols outlined herein will support these investigations and contribute to the development of improved glycogen phosphorylase inhibitors with enhanced therapeutic potential.

References

- 1. An In Silico and an In Vitro Inhibition Analysis of Glycogen ... [mdpi.com]

- 2. Optimization and Validation of an In Vitro Standardized ... [pmc.ncbi.nlm.nih.gov]

- 3. Glycogen phosphorylase inhibition improves cognitive ... [pmc.ncbi.nlm.nih.gov]

- 4. Intramuscular inhibition of glycogen phosphorylase ... [sciencedirect.com]

- 5. This compound | Glycogen Phosphorylase Inhibitor [medchemexpress.com]

Application Notes: Bayogenin 3-O-cellobioside for Blast Defense

Background and Significance Rice blast disease, caused by the fungus Pyricularia oryzae (syn. Magnaporthe oryzae), is a devastating disease responsible for global yield losses that could feed an estimated 60 million people annually [1]. A study examining the responses of six different rice cultivars from the japonica and indica lineages to P. oryzae challenge revealed that both susceptible and resistant rice cultivars expressed several exclusive metabolites upon infection [1] [2]. Among these, the triterpenoid saponin Bayogenin 3-O-cellobioside was found to have a level that directly correlated with the resistance attributes of the rice plants [1] [2]. This discovery highlights the potential of this compound and its biosynthetic pathway as a target for engineering durable blast resistance in cereal crops [1].

Key Experimental Evidence The primary evidence for the role of this compound 3-O-cellobioside is summarized in the table below.

| Experimental Finding | Description | Implication |

|---|---|---|

| Correlation with Resistance | This compound 3-O-cellobioside levels were directly correlated with blast resistance in rice cultivars. Higher levels were found in resistant cultivars post-inoculation [1]. | Serves as a potential biomarker for resistance and indicates active role in plant defense. |

| Inhibition of Pathogen Development | Crude leaf extracts from pre-inoculated resistant rice seedlings inhibited conidial germination and appressorium formation of P. oryzae in vitro [1]. | The compound, as part of the metabolome, disrupts the critical early infection stages of the blast fungus. |

| Non-Cultivar Specific Defense | The saponin was induced in both japonica and indica rice lineages upon pathogen challenge [1] [2]. | Suggests a conserved defense mechanism across different genetic backgrounds, offering wide application potential. |

| Novelty in Grasses | This was the first report of a protective saponin being produced in rice in response to a pathogen, a trait previously known mainly in oats [1] [2]. | Opens new research avenues into saponin-mediated immunity in grass crops. |

Detailed Experimental Protocols

The following protocols are adapted from the seminal study on this compound 3-O-cellobioside, detailing the key methodologies for investigating its role in blast defense [1].

Plant Cultivation and Pathogen Inoculation

- Rice Cultivars: Use a combination of susceptible (e.g., CO39, NPB, LTH) and resistant (e.g., Pi-gm, Pi-4b, Pi-b) cultivars.

- Growth Conditions: Grow rice seedlings for three weeks under controlled conditions.

- Pathogen Preparation: Prepare a conidial suspension of P. oryzae (e.g., Guy11 strain) in sterilized, deionized water.

- Inoculation: Spray-inoculate three-week-old rice seedlings with the conidial suspension. Place plants in a dark, humid chamber at 25°C for 24 hours, then transfer to a growth chamber.

- Disease Assessment: At 7 days post-inoculation (dpi), score lesion type and severity on leaves using a standard rating index [1].

Metabolite Extraction and Metabolomic Analysis

- Tissue Harvesting: Harvest leaf tissues from inoculated and non-inoculated (control) rice seedlings at a critical time point, such as 12 hours post-inoculation (hpi).

- Metabolite Extraction: Homogenize the leaf tissues and extract metabolites using methanol. A common approach is to use 80% aqueous methanol for efficient extraction of polar and semi-polar compounds.

- Metabolite Profiling: Analyze the extracts using UPLC-TOF-MS (Ultra-Performance Liquid Chromatography coupled to Time-of-Flight Mass Spectrometry). This high-resolution platform allows for the separation and accurate mass identification of a wide range of metabolites.

- Data Filtering and Analysis:

- Perform Principal Component Analysis (PCA) to visualize metabolomic differences between groups.

- Compare the metabolome of inoculated rice with that of P. oryzae at different developmental stages (mycelium, conidia, appressoria) to exclude fungus-specific metabolites.

- Apply a robust filtering system to identify disease-relevant metabolites. This includes focusing on metabolites present in at least five out of seven independent replicates and those exclusively produced or upregulated upon infection.

- Use the Kyoto Encyclopedia of Genes and Genomes (KEGG) database for compound enrichment analysis and annotation [1].

Antifungal Activity Bioassay

- Preparation of Crude Extracts: Prepare methanolic crude leaf extracts from both pre-inoculated and non-inoculated rice seedlings.

- Conidial Treatment: Wash P. oryzae conidia with the crude extracts or control solutions (water, 3% v/v methanol).

- In Vitro Appressorium Induction: Place the treated conidial suspensions on hydrophobic coverslips to induce appressorium formation.

- Microscopy and Quantification: After incubation, observe the conidia under a microscope. Quantify the percentage of conidia that have germinated and the percentage of germinated conidia that have differentiated into appressoria [1]. A significant reduction in these percentages in treatments with extracts from resistant, inoculated plants indicates antifungal activity.

Visual Experimental Workflow

The following diagram illustrates the logical workflow and key findings from the research on this compound 3-O-cellobioside.

Conclusion and Future Perspectives

The identification of this compound 3-O-cellobioside represents a significant advance in understanding chemical base of non-cultivar-specific blast resistance [1] [2]. The correlation between its induced levels and resistance, combined with its direct antifungal activity against critical early infection stages, makes it a highly promising candidate for sustainable disease management strategies.

Future work should focus on:

- Elucidating the Biosynthetic Pathway: Identifying the genes involved in the biosynthesis of this compound 3-O-cellobioside is a critical next step.

- Metabolic Engineering: Transferring or enhancing this pathway in susceptible rice varieties and other cereal crops could provide a genetic tool for durable resistance [1].

- Structure-Activity Relationship Studies: Modifying the saponin structure could lead to the development of novel, natural product-based fungicides.

References

Known Antifungal Activity of Bayogenin and Related Compounds

Current research on bayogenin's antifungal activity is primarily derived from a study on its derivative in rice plants, with detailed quantitative data yet to be fully established in human pathogen models.

| Compound | Reported Activity | Source/Organism | Pathogen Tested | Key Findings |

|---|---|---|---|---|

| This compound 3-O-cellobioside | Direct correlation with blast resistance [1] | Rice (Oryza sativa) | Pyricularia oryzae (rice blast fungus) [1] | Higher levels in fungus-resistant rice cultivars; crude leaf extracts inhibited spore germination & appressorium formation [1] |

| This compound | IC50 = 68 μM [2] | Medicago sativa (alfalfa) [2] | Rabbit muscle glycogen phosphorylase a (RMGPa) [2] | Primary research identifies glycogen phosphorylase inhibition; antifungal mechanism of action may be indirect or unknown [2] |

Proposed Protocol for Antifungal Susceptibility Testing

No standardized protocol exists specifically for this compound. The following general methods for antifungal susceptibility testing (AFST) can be adapted [3] [4].

Step 1: Compound Preparation

- Solubilization: this compound is typically solubilized in Dimethyl Sulfoxide (DMSO). Prepare a stock solution at a high concentration (e.g., 10-20 mg/mL) [2] [5].

- Working Dilutions: Perform two-fold serial dilutions of the stock solution in the appropriate broth medium to create a range of concentrations for testing. A final DMSO concentration of ≤1% is generally non-toxic to fungi and serves as a negative control [3].

Step 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the reference standard method for AFST [3].

| Parameter | CLSI M27 Standard (Example) | Considerations for this compound |

|---|---|---|

| Medium | RPMI-1640 with 0.2% glucose [3] | Standardized for reproducibility. |

| Inoculum | 0.5 × 10³ to 2.5 × 10³ CFU/mL for yeasts [3] | Adjust for filamentous fungi if needed [6]. |

| Incubation | 35°C for 24-48 hours (species-dependent) [3] | Optimize time/temp for specific fungi. |

| MIC Endpoint | Lowest concentration that causes ≥50% visual growth inhibition [3] | Compare to growth control (no compound). |

- Procedure:

- Dispense the serial dilutions of this compound into a 96-well microtiter plate.

- Add the standardized fungal inoculum to each well.

- Include controls: growth control (fungus + medium), sterility control (medium only), and vehicle control (fungus + 1% DMSO).

- Incubate the plate under appropriate conditions.

- Determine the MIC visually by comparing growth in the test wells to the growth control [3].

Step 3: Supplementary and Advanced Assays

- Viability Staining: Use a kit like the LIVE/DEAD Yeast Viability Kit to microscopically distinguish live from dead cells based on plasma membrane integrity and metabolic activity. Live cells show red-orange intravacuolar structures, while dead cells show yellow-green cytoplasmic fluorescence [7].

- Quantitative Growth Measurement: As an alternative to visual MIC reading, measure the Optical Density (OD) of the cultures after incubation and dilution. Calculate the percentage of growth inhibition compared to controls for a more quantitative result [8].

- Agar-based Diffusion Methods: For initial screening, use agar well or disk diffusion to observe zones of growth inhibition [4] [6].

Key Research Implications and Future Directions

- Mechanism of Action: The antifungal mechanism of this compound itself remains unknown and is a key area for future research. It may differ from its documented role as a glycogen phosphorylase inhibitor [2].

- Natural Products as Antifungal Leads: This research aligns with the growing interest in exploring natural products and their derivatives to combat the serious public health threat of invasive fungal infections and rising antifungal resistance [9] [10].

- Standardization is Critical: When developing a novel protocol, closely follow standardized guidelines (like those from CLSI or EUCAST) for factors such as medium, inoculum size, and endpoint definition to ensure reproducible and reliable results [3] [4].

How to Proceed with Your Research

Given the preliminary nature of the data, your research could make a significant contribution by:

- Establishing a Baseline: Systematically testing this compound against a panel of clinically relevant fungal pathogens (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans) to determine its spectrum of activity.

- Optimizing the Protocol: Using the framework above to develop and validate a robust, quantitative assay for this compound.

- Exploring the Mechanism: Investigating how this compound kills or inhibits fungal cells, which is crucial for understanding its potential and for any future drug development efforts.

References

- 1. This compound 3‐O‐cellobioside confers non‐cultivar‐specific ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Glycogen Phosphorylase Inhibitor [medchemexpress.com]

- 3. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current strategies to determine antifungal and ... [sciencedirect.com]

- 5. | CAS:6989-24-8 | Triterpenoids | Manufacturer BioCrick this compound [biocrick.com]

- 6. A novel procedure for the quantification of antifungal ... [sciencedirect.com]

- 7. LIVE/DEAD Yeast Viability Kit Protocol [thermofisher.com]

- 8. Quantifying the Antifungal Activity of Peptides Against ... [pubmed.ncbi.nlm.nih.gov]

- 9. Review Antifungal natural products and their derivatives [sciencedirect.com]

- 10. New antifungal strategies and drug development against ... [pmc.ncbi.nlm.nih.gov]

Bayogenin molecular docking BRCA2

Experimental Data Summary

The following table summarizes the key quantitative findings from the molecular docking and dynamics simulations for Bayogenin compared to a standard drug [1] [2].

| Compound Name | Target Protein | Binding Affinity (kcal/mol) | Reference Ligand | Molecular Dynamics Simulation Stability |

|---|---|---|---|---|

| This compound | BRCA2 (PDB ID: 3EU7) | -9.3 | Olaparib | Stable over 200 ns |

| This compound | PALB2 (PDB ID: 2W18) | -8.7 | Olaparib | Stable over 200 ns |

| Olaparib (FDA-approved) | BRCA2 | Not explicitly stated (inferior to this compound) | - | - |

Protocol for In-silico Evaluation of this compound-BRCA2 Interaction

This protocol details the computational workflow used to assess this compound's binding to BRCA2, from initial compound screening to final validation [2].

1. Ligand Selection and Preparation

- Source: this compound was identified from a library of 300 phytochemicals sourced from the IMPPAT 2.0 database of Indian medicinal plants [2].

- Screening: The initial library was screened using SwissADME and Protox-II tools to evaluate pharmacokinetic (ADMET) properties and toxicity, filtering it down to 83 promising candidates with favorable drug-likeness and low toxicity profiles [2].

- Preparation: The 3D structure of this compound was retrieved from PubChem in SDF format. The structure was then prepared and energy-minimized using the MMFF94 force field for 1000 steps with the OpenBabel 3.3.1 tool to ensure a stable starting conformation for docking [2].

2. Protein Target Preparation

- Selection: The crystal structure of the BRCA2 protein (specifically, a DNA-binding domain fragment) was retrieved from the Protein Data Bank using PDB ID: 3EU7 [2].

- Pre-processing: The protein structure was prepared using AutoDockTools 4.2.6. This involved removing all water molecules and heteroatoms, followed by adding Kollman charges and polar hydrogen atoms [2].

- Active Site Prediction: The binding site on BRCA2 was predicted using the ProteinPlus webserver to define the grid coordinates for molecular docking [2].

3. Molecular Docking

- Software: Docking was performed using AutoDock 4.2.6 [2].

- Grid Setup: A grid box was created to encompass the predicted active site residues. The exact dimensions and coordinates should be taken from the original study's supplementary materials for reproduction [2].

- Execution: The prepared this compound ligand was docked into the grid box on the prepared BRCA2 protein. The algorithm evaluates multiple conformational poses and reports the binding energy (in kcal/mol). The pose with the most favorable (most negative) score, -9.3 kcal/mol for this compound-BRCA2, is selected [1] [2].

4. Validation via Molecular Dynamics (MD) Simulation

- Purpose: To confirm that the docked complex is stable under conditions that mimic a physiological environment [1] [2].

- Protocol: The top-ranking docked complex (this compound-BRCA2) was subjected to a 200 nanosecond (ns) MD simulation.

- Analysis: The stability of the complex was assessed by monitoring key parameters over the simulation time, including:

- Root Mean Square Deviation (RMSD): Measures the average change in displacement of protein/ligand atoms, indicating structural stability.

- Hydrogen Bonding: Tracks the formation and persistence of hydrogen bonds between this compound and BRCA2.

- Free Energy Profiles: Calculates the binding free energy, confirming the affinity predicted by docking. The study reported that all these metrics demonstrated a stable interaction for the this compound-BRCA2 complex throughout the 200 ns simulation [1] [2].

The workflow for this protocol is visualized in the following diagram:

Biological Rationale & Pathway

The therapeutic strategy behind targeting BRCA2 with this compound is rooted in disrupting a critical DNA repair pathway in cancer cells.

- BRCA2's Role in DNA Repair: The BRCA2 protein plays an indispensable role in homologous recombination (HR), a high-fidelity pathway for repairing DNA double-strand breaks. It facilitates this by loading the RAD51 recombinase onto single-stranded DNA, which is essential for the repair process [3].

- Synthetic Lethality in TNBC: In many TNBCs, especially those with BRCA mutations, the HR pathway is already compromised. Inhibiting the remaining BRCA2 function creates a state of "synthetic lethality," where the simultaneous disruption of two repair mechanisms (the inherited mutation and the pharmacological inhibition) becomes fatal to the cancer cell, while sparing healthy cells with one functional pathway [1].

- This compound's Proposed Mechanism: While the exact binding site is a key finding of the docking study, the profound implication is that by binding strongly to BRCA2, This compound is predicted to disrupt its interaction with RAD51. This prevents the formation of the repair complex, leading to an accumulation of unrepaired DNA damage and ultimately, apoptosis (programmed cell death) in the cancer cells [1] [2] [3].

This proposed mechanism of action is summarized in the pathway diagram below.

Research Implications & Notes for Application

- Multi-Target Potential: this compound also showed high binding affinity for PALB2 (-8.7 kcal/mol), another critical protein in the BRCA2-RAD51 DNA repair complex. This suggests this compound may act as a multi-targeted agent, potentially enhancing its efficacy against the complex pathology of TNBC [1] [2].

- Translational Gap: These compelling in-silico results require validation in in-vitro (cell-based) and in-vivo (animal model) experiments to confirm efficacy and safety before any clinical application [1].

- Broader Context: This research is part of a growing field focused on classifying BRCA2 variants [4] and discovering natural compounds that can target them, offering new avenues for therapy, especially in populations with a high prevalence of TNBC [1] [2].

References

- 1. Indian medicinal phytocompounds for targeting apoptosis ... [pubmed.ncbi.nlm.nih.gov]

- 2. Indian medicinal phytocompounds for targeting apoptosis and ... [pmc.ncbi.nlm.nih.gov]

- 3. Structure and Mechanism of Action of the BRCA2 Breast ... [pmc.ncbi.nlm.nih.gov]

- 4. Functional evaluation and clinical classification of BRCA2 ... [nature.com]

Comprehensive Application Notes & Protocols: Bayogenin as a Multi-Targeted Therapeutic Agent for Triple-Negative Breast Cancer

Introduction to the Therapeutic Challenge of TNBC and Bayogenin Potential

Triple-negative breast cancer (TNBC) represents a significant therapeutic challenge in oncology due to its aggressive nature, absence of hormone receptors, and limited targeted treatment options. Unlike other breast cancer subtypes, TNBC lacks estrogen receptors, progesterone receptors, and HER2 expression, making it resistant to conventional hormone therapies and HER2-targeted treatments. TNBC accounts for 10-20% of all breast cancer cases and disproportionately affects younger women under 40, with higher prevalence rates in India (27-31%) compared to Western countries (12-15%). The complexity of TNBC is further compounded by mutations in high-penetrance genes such as BRCA1, BRCA2, and BAX, along with other apoptotic genes involved in tumorigenesis, apoptosis, and drug resistance. The five-year survival rate for metastatic TNBC remains disappointingly low, highlighting the urgent need for novel therapeutic approaches [1] [2].

This compound, a natural phytochemical derived from traditional Indian medicinal plants, has emerged as a promising multi-targeted therapeutic agent against TNBC. Recent in-silico studies have demonstrated that this compound exhibits strong binding affinities to key proteins implicated in TNBC pathogenesis, particularly BRCA2 (-9.3 kcal/mol) and PALB2 (-8.7 kcal/mol), surpassing the binding performance of the FDA-approved drug Olaparib. This positions this compound as a potential candidate for targeting the DNA repair mechanisms that TNBC cells rely on for survival. The compound belongs to the class of triterpenoid saponins and is characterized by favorable pharmacokinetic properties and toxicity profiles based on comprehensive ADMET predictions. Its natural origin and multi-targeted mechanism of action align with the growing interest in phytochemicals as sources of safe and effective anticancer agents with potentially fewer side effects than conventional chemotherapy [1] [2].

Therapeutic Potential & Mechanism of Action

Molecular Docking & Dynamics Evidence

Molecular docking studies provide crucial insights into this compound's binding interactions with key molecular targets in TNBC. Using systematic virtual screening of 300 phytochemicals from the IMPPAT 2.0 database, researchers identified this compound as a top candidate based on its superior binding energies with high-penetrance genes and apoptotic proteins. The binding affinity of this compound to BRCA2 was measured at -9.3 kcal/mol, significantly stronger than the FDA-approved PARP inhibitor Olaparib, while its binding to PALB2 registered at -8.7 kcal/mol. These exceptional binding energies suggest that this compound can effectively interact with the binding pockets of these critical proteins, potentially disrupting their functional roles in DNA repair mechanisms that TNBC cells depend on for survival [1].

Molecular dynamics simulations conducted over 200 nanoseconds have further validated the stability of this compound-protein complexes, demonstrating consistent root mean square deviation (RMSD), hydrogen bonding patterns, and favorable free energy profiles. The stability of these complexes under dynamic conditions indicates that this compound forms robust interactions with its target proteins without significant structural perturbations, a crucial requirement for therapeutic efficacy. The simulations revealed that this compound maintains stable hydrogen bonds with key residues in the binding pockets of BRCA2 and PALB2, explaining its strong binding affinity and suggesting mechanisms by which it might interfere with the protein-protein interactions necessary for DNA repair complex formation in TNBC cells [1].

Multi-Targeting Effects on Signaling Pathways

This compound demonstrates a unique multi-targeted mechanism that simultaneously addresses several critical pathways dysregulated in TNBC. Beyond its primary interactions with BRCA2 and PALB2, this compound shows significant binding affinity to other high-penetrance genes and apoptotic regulators, including BAX, BCL2, CASP3, PTEN, TP53, and STK11. This broad-spectrum targeting capability positions this compound as a polypharmacological agent that can potentially overcome the compensatory mechanisms and pathway redundancies that often limit single-target therapies in heterogeneous TNBC tumors. The ability to modulate multiple interconnected pathways represents a significant advantage in managing TNBC's complex pathophysiology and resistance mechanisms [1].

The therapeutic effect of this compound extends to the modulation of cancer-related metabolic signaling pathways, particularly those involved in the Warburg effect (aerobic glycolysis). Cancer cells, including TNBC, preferentially utilize glycolysis for energy production even in the presence of oxygen, a metabolic reprogramming that supports rapid proliferation, invasion, and metastasis. Key enzymes in this process such as hexokinase 2 (HK2), pyruvate dehydrogenase kinase (PDK), pyruvate kinase (PK), and lactate dehydrogenase (LDH) represent potential modulation targets for this compound. Although direct evidence of this compound's effects on these specific enzymes requires further validation, related triterpenoid saponins have demonstrated inhibitory effects on glycolytic enzymes and hypoxia-inducible factors, suggesting this compound may share similar capabilities [3] [4].

Table 1: this compound Binding Affinities to Key TNBC-Related Proteins

| Protein Target | PDB ID | Binding Energy (kcal/mol) | Biological Function | Therapeutic Implications |

|---|---|---|---|---|

| BRCA2 | 3EU7 | -9.3 | DNA repair via homologous recombination | Disruption of DNA repair mechanisms in TNBC |

| PALB2 | 2W18 | -8.7 | BRCA2 binding partner in DNA repair | Synergistic disruption of repair complexes |

| BRCA1 | 1T15 | Data not specified | DNA damage response and repair | Potential impact on genomic stability |

| BAX | 2G5B | Data not specified | Pro-apoptotic signaling | Restoration of apoptosis in resistant cells |

| BCL2 | 6O0K | Data not specified | Anti-apoptotic regulation | Counteraction of survival signals |

| PTEN | 1D5R | Data not specified | Tumor suppression via PI3K/AKT pathway | Potential restoration of apoptotic signaling |

Table 2: Comparison of this compound with Reference Compounds in TNBC Targeting

| Compound | BRCA2 Binding Energy (kcal/mol) | PALB2 Binding Energy (kcal/mol) | ADMET Profile | Multi-Targeting Capability |

|---|---|---|---|---|

| This compound | -9.3 | -8.7 | Favorable with minimal toxicity concerns | High (multiple high-penetrance genes) |

| Olaparib (FDA-approved) | Less favorable than this compound* | Less favorable than this compound* | Known toxicity issues | Selective PARP inhibition |

| Reference Phytochemicals | Variable (-6.2 to -8.1) | Variable (-5.8 to -7.9) | Mixed ADMET profiles | Moderate to high targeting diversity |

Note: Exact values for Olaparib not provided in the search results, but study mentions this compound "surpassed" Olaparib in binding affinity [1].

Experimental Protocols

Protocol 1: In-Silico Screening of Phytochemicals Against TNBC Targets

Objective: To systematically identify and evaluate phytochemicals with potential therapeutic activity against TNBC using computational approaches. This protocol outlines a comprehensive virtual screening workflow from compound selection to binding affinity assessment [1].

Materials and Software Requirements:

- IMPPAT 2.0 database (containing 4,010 Indian medicinal plants and 17,967 phytochemicals)

- SwissADME web tool for pharmacokinetic predictions

- Protox-II web tool for toxicity assessment

- PubChem database for compound structures

- AutoDockTools version 4.2.6 for molecular docking

- Protein Data Bank (RCSB PDB) for protein structures

- ProteinPlus webserver for active site prediction

- OpenBabel 3.3.1 for structure minimization

Procedure:

Ligand Library Curation:

- Access the IMPPAT 2.0 database and filter for polyphenolic compounds, including flavonoids, lignans, phenolic acids, stilbenes, and non-phenolic metabolites.

- Export the initial library of 300 phytochemicals in SMILES format for preliminary screening.

ADMET Profiling:

- Submit the compound library to SwissADME to evaluate compliance with Lipinski's Rule of Five, gastrointestinal absorption, blood-brain barrier permeability, and P-glycoprotein substrate status.

- Assess carcinogenicity, cytotoxicity, immunotoxicity, and mutagenicity using Protox-II.

- Select compounds with favorable ADMET properties for further analysis (typically reducing the library to 80-100 compounds).

Ligand Preparation:

- Retrieve 3D structures of selected compounds from PubChem in SDF format.

- Perform energy minimization using the MMFF94 force field for 1000 steps in OpenBabel.

- Convert structures to PDBQT format for docking studies.

Protein Target Selection and Preparation:

- Identify key TNBC-related proteins from scientific literature, focusing on high-penetrance genes (BRCA1, BRCA2, PALB2) and apoptotic regulators (BAX, BCL2, CASP3, PTEN, TP53, STK11, BIRC5).

- Retrieve crystal structures from Protein Data Bank (PDB IDs: 1T15, 3EU7, 2W18, 1D5R, 4MZI, 5WXN, 6O0K, 2G5B, 2QFA, 1NME).

- Prepare proteins by removing water molecules and heteroatoms, adding Kollman charges and polar hydrogens using AutoDockTools.

- Predict binding sites using ProteinPlus webserver.

Molecular Docking:

- Establish grid boxes around predicted active sites with dimensions sufficient to encompass all binding pocket residues.

- Validate docking protocol through self-docking with known ligands where available.

- Perform docking simulations using Lamarckian Genetic Algorithm with 100 runs per compound.

- Analyze results based on binding energy (kcal/mol) and binding orientation.

Quality Control Notes:

- Maintain consistent parameters across all docking experiments for comparative analysis.

- Include reference compounds (e.g., Olaparib) as positive controls.

- Verify docking pose clustering to ensure reproducibility of results.

Protocol 2: Molecular Dynamics Simulation of Protein-Ligand Complexes

Objective: To evaluate the stability and dynamic interactions of this compound-protein complexes through extended molecular dynamics simulations, providing insights beyond static docking studies [1].

Materials and Software Requirements:

- GROMACS or AMBER molecular dynamics software

- Previously docked this compound-protein complexes

- Appropriate force fields (AMBER99SB-ILDN or CHARMM36)

- High-performance computing cluster with GPU acceleration

Procedure:

System Preparation:

- Solvate the protein-ligand complex in a cubic water box with a minimum 1.0 nm distance between the complex and box edge.

- Add ions to neutralize system charge and achieve physiological salt concentration (150 mM NaCl).

- Perform energy minimization using steepest descent algorithm until convergence (<1000 kJ/mol/nm).

Equilibration Phases:

- Conduct NVT equilibration for 100 ps with position restraints on protein and ligand heavy atoms, gradually heating the system to 310K.

- Perform NPT equilibration for 100 ps with similar restraints to stabilize pressure at 1 bar.

- Remove position restraints for production MD.

Production Molecular Dynamics:

- Run unrestrained simulations for 200 ns at 310K temperature and 1 bar pressure.

- Apply periodic boundary conditions and particle mesh Ewald method for long-range electrostatics.

- Use LINCS algorithm to constrain bond lengths involving hydrogen atoms.

- Save trajectory frames every 10 ps for analysis.

Trajectory Analysis:

- Calculate root mean square deviation (RMSD) of protein backbone and ligand heavy atoms to assess complex stability.

- Determine root mean square fluctuation (RMSF) of residue positions to identify flexible regions.

- Compute radius of gyration to evaluate compactness of the protein structure.

- Analyze hydrogen bonding patterns and interaction lifetimes throughout the simulation.

- Perform MM-PBSA calculations to estimate binding free energies from trajectory snapshots.

Quality Control Notes:

- Monitor temperature, pressure, and energy fluctuations during equilibration to ensure system stability.

- Compare simulated apo-protein structures with crystal structures to validate simulation parameters.

- Conduct multiple independent runs with different initial velocities to assess reproducibility.

Pathway Diagrams & Experimental Workflows

TNBC Signaling Pathways Targeted by this compound